tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate
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Overview
Description
tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The tert-butyl group attached to the nitrogen atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the use of N-tert-butylpyrazole intermediates, which react with ethylenediamine or propylenediamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the tert-butyl group.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
N-tert-butylpyrazole: A precursor used in the synthesis of the target compound.
Uniqueness
The presence of the tert-butyl group in tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate enhances its stability and lipophilicity, making it more suitable for pharmaceutical applications compared to its analogs. This unique feature allows for better interaction with biological targets and improved pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 1,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-4-5-8-7-12-13-9(8)14/h7H,4-6H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBPSENHUFJDLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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